molecular formula C20H23NO B8580594 9-((5-Hydroxypentyl)aminomethyl)anthracene CAS No. 191417-53-5

9-((5-Hydroxypentyl)aminomethyl)anthracene

Cat. No. B8580594
M. Wt: 293.4 g/mol
InChI Key: MHHSSODUJUUNIL-UHFFFAOYSA-N
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Patent
US07001925B1

Procedure details

The General Procedure for the N-Boc protection of N-(Anthracen-9-ylmethyl)amino alcohols 4 to give 5. The solution of N-(anthracen-9-ylmethyl)-amino alcohol (5 mmol) in 20 mL of pyridine-methanol (1:5 v/v) was stirred at 0° C. for 10 min. A solution of di-tert-butyl dicarbonate (7.5 mmol) in methanol (5 mL) was added dropwise over ten minutes. The temperature was allowed to rise to room temperature and the reaction was stirred overnight. The mixture was evaporated to dryness under reduced pressure. The residue was dissolved in methylene chloride, and washed with deionized water several times. The organic layer was separated, dried over anhydrous Na2SO4, filtered, and concentrated under vacuum. The residue was purified by flash chromatography on silica gel.
Name
N-(anthracen-9-ylmethyl)-amino alcohol
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
7.5 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:5](=[CH:6][C:7]3[C:12]([C:13]=2[CH2:15][NH:16]O)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O.N1C=[CH:37][CH:36]=[CH:35][C:34]=1[CH2:39][OH:40]>CO>[CH:1]1[C:14]2[C:5](=[CH:6][C:7]3[C:12]([C:13]=2[CH2:15][NH:16][CH2:37][CH2:36][CH2:35][CH2:34][CH2:39][OH:40])=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
N-(anthracen-9-ylmethyl)-amino alcohol
Quantity
5 mmol
Type
reactant
Smiles
C1=CC=CC2=CC3=CC=CC=C3C(=C12)CNO
Name
Quantity
20 mL
Type
reactant
Smiles
N1=C(C=CC=C1)CO
Step Two
Name
Quantity
7.5 mmol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to room temperature
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
WASH
Type
WASH
Details
washed with deionized water several times
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1=CC=CC2=CC3=CC=CC=C3C(=C12)CNCCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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